Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate is a chemical compound with the molecular formula C14H19BrN2O3 and a molecular weight of 343.22 g/mol . It belongs to the class of pyridine derivatives and is often used as a building block in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tert-butyl morpholine-4-carboxylate under specific reaction conditions. The process may include steps such as esterification, bromination, and coupling reactions. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of biologically active compounds.
Medicine: The compound is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. In coupling reactions, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst . These steps lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate can be compared with other similar compounds such as:
Tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate: Similar in structure but with a methyl group instead of a morpholine ring.
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a methoxy group on the pyridine ring.
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate: Features a boronate ester group.
The uniqueness of this compound lies in its morpholine ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate is a chemical compound with the molecular formula C14H19BrN2O3 and a molecular weight of 343.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound is synthesized through the reaction of 5-bromopyridine-2-carboxylic acid with tert-butyl morpholine-4-carboxylate. The synthesis typically involves esterification and other coupling reactions, which are crucial for its biological applications.
Property | Value |
---|---|
Molecular Formula | C14H19BrN2O3 |
Molecular Weight | 343.22 g/mol |
CAS Number | 1361112-38-0 |
The biological activity of this compound can be attributed to its interaction with various molecular targets. It is known to participate in nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by different nucleophiles. This property is significant in drug design as it allows for the modification of biological activity through structural changes.
Key Mechanisms:
- Nucleophilic Substitution: The bromine atom can be substituted, enhancing the compound's reactivity and potential interactions with biological targets.
- Coupling Reactions: It is utilized in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex molecules.
- Oxidation and Reduction: The compound can undergo oxidation and reduction, leading to various derivatives that may exhibit different biological properties.
Structure-Activity Relationship (SAR)
The inclusion of specific functional groups significantly influences the biological activity of this compound. For instance, modifications to the pyridine ring or the morpholine structure can enhance or diminish its pharmacological effects. Research indicates that compounds with similar structures often exhibit varying degrees of potency against specific biological targets.
Case Studies
Recent studies have evaluated the efficacy of this compound in various biological assays:
-
Antimicrobial Activity:
A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating promising potential as an antibacterial agent . -
Anticancer Properties:
Preliminary research has shown that this compound may inhibit specific cancer cell lines, suggesting its utility in oncology. The mechanism appears to involve disruption of cellular signaling pathways critical for tumor growth . -
Neuroprotective Effects:
Another investigation highlighted its potential neuroprotective effects in models of neurodegeneration, where it was found to mitigate oxidative stress-induced neuronal damage .
Properties
IUPAC Name |
tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-6-7-19-12(9-17)11-5-4-10(15)8-16-11/h4-5,8,12H,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIILHPZFEKNHNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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